molecular formula C14H28O2 B12661229 2-(1-Methyldecyl)-1,3-dioxolane CAS No. 95046-34-7

2-(1-Methyldecyl)-1,3-dioxolane

Cat. No.: B12661229
CAS No.: 95046-34-7
M. Wt: 228.37 g/mol
InChI Key: OXVIAYBRQYALJP-UHFFFAOYSA-N
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Description

2-(1-Methyldecyl)-1,3-dioxolane is an organic compound belonging to the class of dioxolanes Dioxolanes are five-membered cyclic acetals, which are commonly used as protecting groups for carbonyl compounds in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyldecyl)-1,3-dioxolane typically involves the reaction of a 1-methyldecanol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions generally include:

    Temperature: 60-80°C

    p-Toluenesulfonic acid or sulfuric acid

    Solvent: Toluene or benzene

    Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to enhance yield and efficiency. The use of distillation techniques helps in the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyldecyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane ring back to the original alcohol and ethylene glycol.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Original alcohol and ethylene glycol.

    Substitution: New alkyl or acyl derivatives.

Scientific Research Applications

2-(1-Methyldecyl)-1,3-dioxolane has diverse applications in scientific research:

    Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(1-Methyldecyl)-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. The compound interacts with molecular targets through hydrogen bonding and van der Waals interactions, stabilizing intermediates and transition states in various pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: The parent compound with a simpler structure.

    2-(1-Methyloctyl)-1,3-dioxolane: A similar compound with a shorter alkyl chain.

    2-(1-Methyldodecyl)-1,3-dioxolane: A similar compound with a longer alkyl chain.

Uniqueness

2-(1-Methyldecyl)-1,3-dioxolane is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This uniqueness makes it suitable for specialized applications where other dioxolane derivatives may not be as effective.

Properties

CAS No.

95046-34-7

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2-undecan-2-yl-1,3-dioxolane

InChI

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-13(2)14-15-11-12-16-14/h13-14H,3-12H2,1-2H3

InChI Key

OXVIAYBRQYALJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)C1OCCO1

Origin of Product

United States

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